(R)-2-(benzyloxy)propanoic acid
Overview
Description
®-2-(benzyloxy)propanoic acid is a chiral compound with a benzyl ether group attached to the second carbon of propanoic acid
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .
Mode of Action
®-2-(benzyloxy)propanoic acid is involved in carbonylation reactions .
Biochemical Pathways
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry and have various applications in the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxypropanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired acid. Another method involves the use of chiral catalysts to achieve enantioselective synthesis from prochiral precursors.
Industrial Production Methods
Industrial production of ®-2-(benzyloxy)propanoic acid typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(benzyloxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzyl ester or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyl ester or benzoic acid derivatives.
Reduction: ®-2-(benzyloxy)propanol.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
®-2-(benzyloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(benzyloxy)propanoic acid
- ®-2-(methoxy)propanoic acid
- ®-2-(phenoxy)propanoic acid
Uniqueness
®-2-(benzyloxy)propanoic acid is unique due to its specific chiral configuration and the presence of the benzyl ether group. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426463 | |
Record name | O-Benzyl-D-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100836-85-9 | |
Record name | O-Benzyl-D-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-phenylmethoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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